
Succinaldehydic acid, O-methyloxime, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinaldehydic acid, O-methyloxime, N-oxide is an organic compound that belongs to the class of oxime derivatives. Oxime derivatives are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is particularly interesting due to its unique structure, which includes an oxime functional group and an N-oxide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinaldehydic acid, O-methyloxime, N-oxide typically involves the reaction of succinaldehydic acid with methoxyamine to form the oxime, followed by oxidation to introduce the N-oxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Succinaldehydic acid, O-methyloxime, N-oxide undergoes several types of chemical reactions, including:
Oxidation: The N-oxide moiety can be further oxidized to form more complex structures.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
Succinaldehydic acid, O-methyloxime, N-oxide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of Succinaldehydic acid, O-methyloxime, N-oxide involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The oxime group can act as a nucleophile, while the N-oxide moiety can serve as an oxidizing agent. These properties make it a versatile compound in both organic and inorganic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetaldoxime, N-oxide
- Benzaldoxime, N-oxide
- Cyclohexanone oxime, N-oxide
Uniqueness
Succinaldehydic acid, O-methyloxime, N-oxide is unique due to its combination of an aldehyde-derived oxime and an N-oxide moiety. This dual functionality allows it to participate in a broader range of chemical reactions compared to other oxime derivatives. Additionally, its ability to form stable metal complexes sets it apart from similar compounds .
Propriétés
Numéro CAS |
102367-17-9 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
N-hydroxy-N-methoxy-4-oxobutanamide |
InChI |
InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |
Clé InChI |
FWGWGVQEZXKOOR-UHFFFAOYSA-N |
SMILES canonique |
CON(C(=O)CCC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



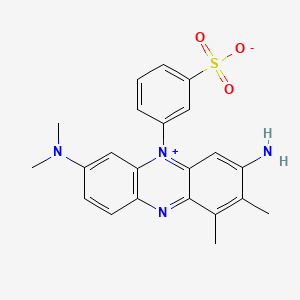


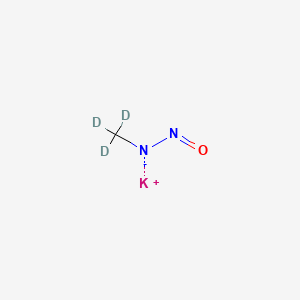

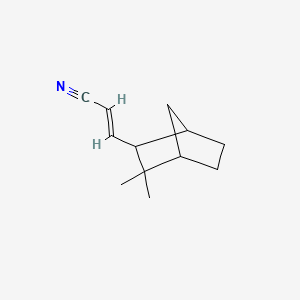
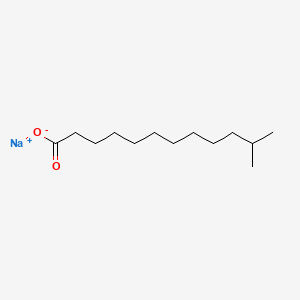
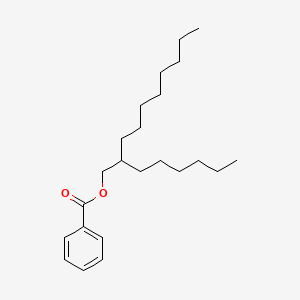
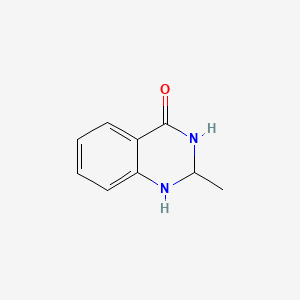
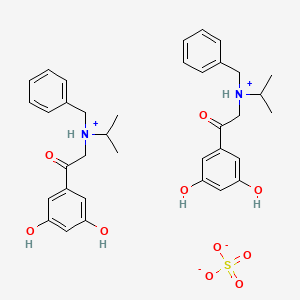
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)


